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Application Notes
Introduction to CHAPS Detergent
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic

detergent widely employed in biochemical and proteomic research.[1] Its unique properties

make it particularly valuable for the solubilization of membrane proteins and the preservation of

protein-protein interactions, which are critical for studies involving Western blotting and co-

immunoprecipitation.[2][3] CHAPS combines the characteristics of both sulfobetaine-type

detergents and bile salts, rendering it a versatile tool in the laboratory.[4]

Chemical Properties and Mechanism of Action
CHAPS is an amphipathic molecule with a rigid steroidal hydrophobic group and a polar,

zwitterionic head group.[1][5] This structure allows it to effectively disrupt lipid bilayers and

solubilize membrane proteins by forming mixed micelles with lipids and proteins. Unlike harsh

ionic detergents such as SDS, CHAPS is non-denaturing, meaning it can extract proteins from

membranes while generally preserving their native conformation and biological activity.[6][7] Its

zwitterionic nature, with a net charge of zero over a wide pH range, minimizes interference with

the protein's native charge, which is crucial for techniques like isoelectric focusing.

The mechanism of solubilization involves the partitioning of CHAPS monomers into the cell

membrane. As the detergent concentration increases, the lipid bilayer becomes saturated,
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leading to the formation of protein-lipid-detergent mixed micelles, effectively extracting the

protein from its native membrane environment.

Key Applications in Western Blotting
Solubilization of Membrane Proteins: CHAPS is highly effective at solubilizing membrane

proteins, which are notoriously difficult to extract with milder non-ionic detergents.[1]

Preservation of Protein Complexes: Its non-denaturing nature is ideal for co-

immunoprecipitation (Co-IP) studies where the goal is to isolate and identify interacting

proteins via Western blotting.[2][8]

Compatibility with Downstream Assays: Lysates prepared with CHAPS are generally

compatible with various protein quantification assays, including Bradford, Lowry, and BCA

assays.[2]

Comparative Analysis of Lysis Buffers
The choice of lysis buffer is critical for successful protein extraction and subsequent Western

blot analysis. The table below provides a comparison of CHAPS with other commonly used

detergents.
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NP-40/Triton
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preparation
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Experimental Protocols
Protocol 1: Protein Extraction from Cultured Cells using
CHAPS Lysis Buffer
This protocol describes the preparation of whole-cell lysates from cultured mammalian cells for

Western blot analysis.

Materials:

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS. Store at

4°C.

Protease Inhibitor Cocktail (100X)

Phosphatase Inhibitor Cocktail (100X)

Phosphate-Buffered Saline (PBS), ice-cold
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Cell scraper

Microcentrifuge

Procedure:

Cell Preparation:

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and

wash the pellet twice with ice-cold PBS.

Lysis:

Add fresh protease and phosphatase inhibitors to the required volume of CHAPS Lysis

Buffer immediately before use.

Add 1 mL of ice-cold CHAPS Lysis Buffer per 10^7 cells.

For adherent cells, add the buffer directly to the plate, scrape the cells, and transfer the

lysate to a pre-chilled microcentrifuge tube.

For suspension cells, resuspend the cell pellet in the lysis buffer.

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell

debris.

Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-

chilled tube. This fraction contains the soluble proteins.

Protein Quantification: Determine the protein concentration of the lysate using a compatible

protein assay (e.g., BCA or Bradford).

Sample Preparation for SDS-PAGE:
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Mix the desired amount of protein lysate with Laemmli sample buffer (e.g., 4X or 6X).

Heat the samples at 95-100°C for 5 minutes.

The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.

Protocol 2: Co-Immunoprecipitation (Co-IP) using
CHAPS Buffer followed by Western Blotting
This protocol outlines the procedure for isolating a protein of interest and its binding partners

for detection by Western blot.

Materials:

CHAPS IP Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% (w/v) CHAPS, 1 mM EDTA.

Store at 4°C.

Protease and Phosphatase Inhibitor Cocktails

Primary antibody for immunoprecipitation (IP-grade)

Protein A/G magnetic beads or agarose resin

Wash Buffer: Same as CHAPS IP Buffer

Elution Buffer: 1X Laemmli sample buffer

Primary and secondary antibodies for Western blotting

Procedure:

Lysate Preparation: Prepare cell lysate as described in Protocol 1 using the CHAPS IP

Buffer.

Pre-clearing the Lysate (Optional but Recommended):

Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
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Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to

a new tube.

Immunoprecipitation:

Add the recommended amount of primary antibody to the pre-cleared lysate.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

Incubate on a rotator for 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,

carefully remove all supernatant.

Elution:

Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

Heat the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready

for Western blot analysis.

Western Blotting:

Load the eluted sample, along with a sample of the input lysate, onto an SDS-PAGE gel.

Perform electrophoresis, transfer to a membrane, and probe with primary and secondary

antibodies to detect the protein of interest and its interacting partners.
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Caption: Experimental workflow for Western blotting using a CHAPS-based lysis buffer.
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Caption: Mechanism of membrane protein solubilization by CHAPS detergent.
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Caption: Workflow for co-immunoprecipitation using CHAPS buffer followed by Western blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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